molecular formula C8H6BrNO2 B1267448 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 70672-82-1

5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B1267448
CAS RN: 70672-82-1
M. Wt: 228.04 g/mol
InChI Key: HJZKNNJZQLCFEI-UHFFFAOYSA-N
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Description

5-bromo-3-methylbenzo[d]oxazol-2(3H)-one is a chemical compound that has a wide spectrum of practical applications. It is considered a key intermediate in the synthesis of pharmaceutical products, organic dyes, and OLED materials .


Synthesis Analysis

The synthesis of this compound involves an environmentally benign protocol for the selective mono-halogenation of benzo[d]oxazol-2(3H)-ones. Several chloro- and bromo-substituted BOA derivatives were prepared within less than an hour with high to excellent yields (75%–93%) via this novel, green, and energy sufficient method .


Molecular Structure Analysis

The empirical formula of this compound is C8H6BrNO . The molecular weight is 212.04 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 213.03 g/mol, XLogP3 of 2.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and zero rotatable bond count .

Scientific Research Applications

Intermediate in Anti-Cancer Drug Synthesis

5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is noted as a key intermediate in the synthesis of certain anti-cancer drugs. These drugs function by inhibiting thymidylate synthase, an enzyme crucial for DNA replication and repair, thus potentially targeting rapidly dividing cancer cells. The synthesis process involves multiple steps, starting from basic organic compounds and leading to the formation of this specific intermediate (Cao Sheng-li, 2004).

Potential Antipsychotic Agents

This compound has been involved in the synthesis of potent series of antipsychotic agents. Specifically, its derivatives have shown significant promise in inhibiting dopaminergic activities, which is a crucial mechanism in treating certain types of psychiatric disorders. The efficacy of these compounds in binding to dopamine D-2 receptors and inhibiting apomorphine-induced behavioral responses indicates their potential as antipsychotic agents (Högberg et al., 1990).

Antimicrobial and Antileishmanial Activities

Research has demonstrated the effectiveness of derivatives of this compound in antimicrobial activities. A specific derivative was synthesized and characterized, showing low effectiveness against certain bacterial species and high antileishmanial activity. This suggests its potential application in developing treatments for infections and diseases caused by specific microbial agents (R. Ustabaş et al., 2020).

Role in Pharmacologically Active Derivatives

The compound serves as a precursor for pharmacologically active benzo[b]thiophen derivatives. These derivatives have been studied for various potential pharmacological effects, indicating the broad spectrum of applications in medicinal chemistry (Chapman et al., 1971).

Structural and Molecular Studies

It has been used in studies focusing on the crystal and molecular structure of related compounds. Such research provides valuable insights into the physical and chemical properties of these compounds, which is critical for understanding their behavior in biological systems (Sadao. Sato et al., 1971).

Synthesis of Novel Compounds

Derivatives of this compound have been synthesized for exploring new compounds with potential pharmacological activities. These studies contribute to the expansion of chemical libraries and aid in the discovery of new drugs (S. V. Vlasiuk et al., 2000).

Future Directions

Given the wide range of applications of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one, future research could focus on exploring its potential uses in various fields such as pharmaceuticals, organic dyes, and OLED materials .

properties

IUPAC Name

5-bromo-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZKNNJZQLCFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320169
Record name 5-bromo-3-methyl-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70672-82-1
Record name NSC355408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-3-methyl-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Commercially available 5-bromobenzo[d]oxazol-2(3H)-one (1.00 g, 4.67 mmol) was dissolved in DMF (23 mL), and the mixture was stirred at room temperature for 30 minutes after adding potassium carbonate (3.87 g, 28.0 mmol) and methyl iodide (0.87 mL, 14.0 mmol). Water was added to the mixture, and the mixture was stirred. The precipitated solid was filtered off and dried to give 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one (839 mg, 79%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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